

Application Notes: Fmoc-Glu(biotinyl-PEG)-OH for Targeted Drug Delivery Systems

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Compound of Interest		
Compound Name:	Fmoc-Glu(biotinyl-PEG)-OH	
Cat. No.:	B1429317	Get Quote

Introduction

Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative crucial for the development of targeted drug delivery systems. It combines the principles of solid-phase peptide synthesis (SPPS) with the highly specific and strong non-covalent interaction between biotin and avidin (or streptavidin).[1][2][3] This interaction is one of the strongest known in biology, making it an excellent tool for targeting drugs to specific sites in the body.[1][2][3][4] The molecule itself has three key components: the Fmoc-protecting group for use in peptide synthesis, a polyethylene glycol (PEG) linker, and a biotin moiety for targeting.

The primary advantage of using **Fmoc-Glu(biotinyl-PEG)-OH** lies in its ability to precisely incorporate a targeting ligand (biotin) into a peptide or other carrier molecule. The PEG linker enhances the solubility of the resulting conjugate in both organic and aqueous solvents, which is beneficial during synthesis and in biological applications.[5] Furthermore, the PEG spacer reduces steric hindrance, allowing for more efficient binding of the biotin to avidin or streptavidin.[5]

Mechanism of Action

The targeting strategy relies on the overexpression of biotin receptors on the surface of various cancer cells, which require biotin for rapid proliferation.[6] By incorporating biotin into a drug delivery system, the system can selectively bind to and be internalized by these cancer cells, thereby increasing the local concentration of the therapeutic agent at the tumor site and reducing off-target side effects.[6][7]



Alternatively, a "pre-targeting" approach can be used.[1][2] In this strategy, a biotinylated antibody that recognizes a tumor-specific antigen is first administered. After the antibody has accumulated at the tumor site and cleared from circulation, a drug carrier conjugated with avidin or streptavidin is introduced. This carrier then binds to the biotinylated antibody at the tumor, achieving a high concentration of the drug at the desired location.[2][4][8]

Applications

Fmoc-Glu(biotinyl-PEG)-OH is a versatile tool for creating various targeted drug delivery systems, including:

- Biotinylated Peptides: For targeting therapeutic peptides to specific cells or tissues.[9]
- Biotinylated Nanoparticles: Surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles, magnetic nanoparticles) to enhance their accumulation in tumors.[6][8][10][11]
 [12]
- Antibody-Drug Conjugates (ADCs): In pre-targeting strategies for cancer therapy.[4]
- Gene Delivery Vectors: For targeted delivery of genetic material to specific cells.[1][13]

Quantitative Data from Preclinical Studies

The following tables summarize representative quantitative data from studies utilizing biotinylated drug delivery systems.

Table 1: Physicochemical Properties of Biotinylated Nanoparticles



Formulation	Particle Size (nm)	Zeta Potential (mV)	Encapsulati on Efficiency (%)	Drug Loading (%)	Reference
Disulfiram- loaded biotin- PEG-DSPE modified NLCs	103 ± 3	-	89.87 ± 0.42	4.72 ± 0.89	[10]
SN-38-loaded biotin-PLGA NPs	245.3 ± 12.4	-18.6 ± 2.1	-	7.96 ± 0.15	[6]
Lenvatinib- loaded biotinylated nanoparticles	~150	Negative	-	-	[14]

NLCs: Nanostructured Lipid Carriers; PLGA: Poly(lactic-co-glycolic acid); DSPE: Distearoyl-sn-glycero-3-phosphoethanolamine

Table 2: In Vitro Cytotoxicity of Biotinylated Formulations

Cell Line	Formulation	IC50 (μM)	Time (h)	Reference
MDA-MB-231 (Triple-negative breast cancer)	Biotinylated Polymer- Ruthenium Conjugate	~25	48	[7]
4T1 (Breast Cancer)	SN-38-loaded biotin-PLGA NPs	~0.05	48	[6]
OVCAR-3 (Ovarian Cancer)	Biotinylated PAMAM G4 Dendrimer	> 100 μg/mL (low toxicity)	-	[15]



IC50: Half-maximal inhibitory concentration; PAMAM: Polyamidoamine

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Biotinylated Peptide

This protocol outlines the manual synthesis of a generic biotinylated peptide using **Fmoc-Glu(biotinyl-PEG)-OH** on a solid support resin (e.g., Wang resin).[16][17][18]

Materials:

- Fmoc-protected amino acids
- Fmoc-Glu(biotinyl-PEG)-OH
- Solid-phase synthesis resin (e.g., Rink Amide resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagent (e.g., HBTU)
- Base (e.g., DIPEA)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
- · Diethyl ether
- HPLC for purification
- Mass spectrometer for characterization

Procedure:

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.



- Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Dissolve the first Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the solution and mix.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Wash the resin with DMF.
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
- Incorporation of Biotin: For the final coupling step, use Fmoc-Glu(biotinyl-PEG)-OH
 following the procedure in step 3.
- Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide and decant the ether.
- Purification and Analysis:
 - Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
 - Purify the peptide by reverse-phase HPLC.



Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Preparation of Biotinylated Nanoparticles

This protocol describes a general method for preparing biotinylated polymeric nanoparticles using an emulsification-solvent evaporation method.[6]

Materials:

- PLGA-PEG-Biotin copolymer
- Drug to be encapsulated (e.g., SN-38)
- Organic solvent (e.g., a mixture of acetone and DCM)
- Aqueous solution of a surfactant (e.g., 0.5% w/v PVA)
- Homogenizer
- Magnetic stirrer

Procedure:

- Organic Phase Preparation: Dissolve the PLGA-PEG-Biotin copolymer and the drug in the organic solvent mixture.
- Emulsification: Inject the organic phase into the aqueous surfactant solution under highspeed homogenization (e.g., 24,000 rpm).
- Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
- Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated drug.



 Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol details how to assess the cellular uptake of biotinylated nanoparticles in cancer cells.[15]

Materials:

- Cancer cell line (e.g., OVCAR-3)
- Control cell line with low biotin receptor expression (e.g., HEK-293T)
- Fluorescently labeled biotinylated nanoparticles
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Seeding: Seed the cancer cells and control cells in appropriate culture plates (e.g., 12well plates) and allow them to adhere overnight.
- Treatment:
 - For competitive inhibition, pre-incubate a set of wells with a high concentration of free biotin for 30 minutes.
 - Add the fluorescently labeled biotinylated nanoparticles to the cells at a predetermined concentration.
- Incubation: Incubate the cells with the nanoparticles for a specific period (e.g., 1-4 hours) at 37°C.



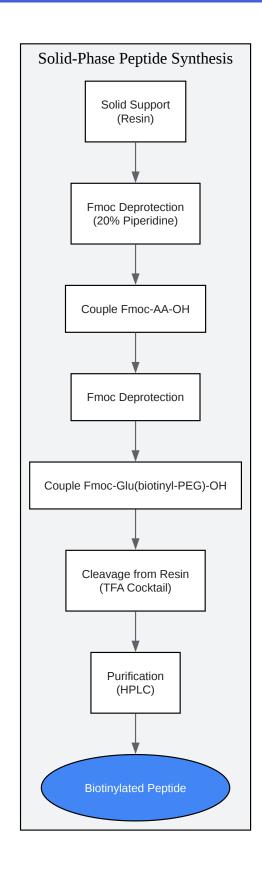




- Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
- Analysis:
 - Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
 - Fluorescence Microscopy: Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope.

Visualizations

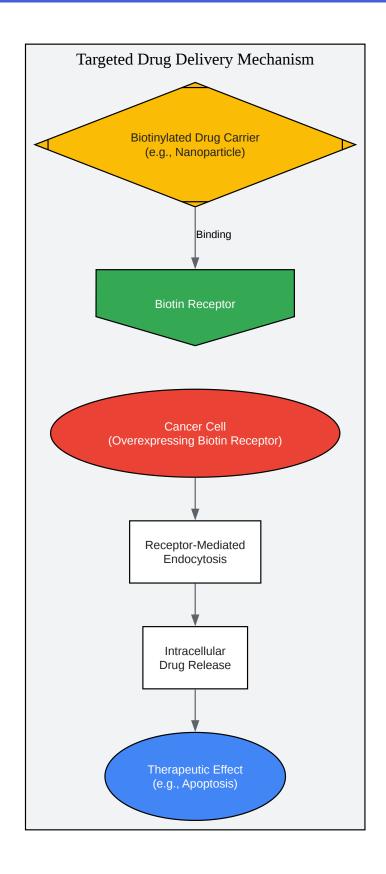




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Caption: Workflow for solid-phase synthesis of a biotinylated peptide.





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Caption: Mechanism of biotin-mediated targeted drug delivery to cancer cells.



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